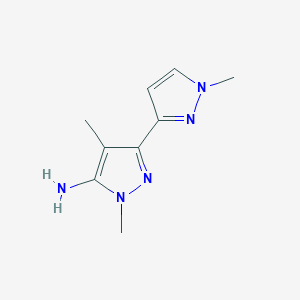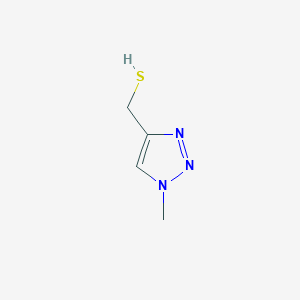
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable building block in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize environmentally benign conditions and aim to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which can enhance its catalytic activity in various chemical reactions. Additionally, the thiol group can participate in redox reactions, contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride: This compound has a similar triazole ring structure but differs in the position and type of substituents.
1-Propyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with different substituents, used in various chemical applications.
Uniqueness
(1-Methyl-1H-1,2,3-triazol-4-yl)methanethiol is unique due to the presence of both the triazole ring and the thiol group, which impart distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C4H7N3S |
|---|---|
Molekulargewicht |
129.19 g/mol |
IUPAC-Name |
(1-methyltriazol-4-yl)methanethiol |
InChI |
InChI=1S/C4H7N3S/c1-7-2-4(3-8)5-6-7/h2,8H,3H2,1H3 |
InChI-Schlüssel |
QNJCYGPXGFFABC-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N=N1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13306672.png)
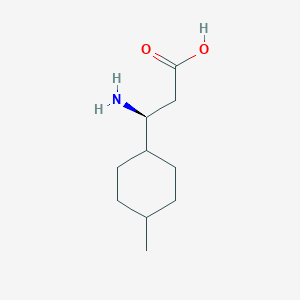
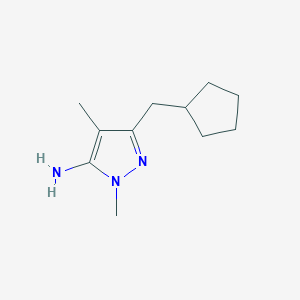


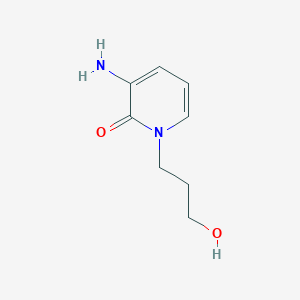
![tert-Butyl N-{[3-(methylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13306716.png)
![2-{[1-(2-Methylphenyl)ethyl]amino}propan-1-ol](/img/structure/B13306720.png)
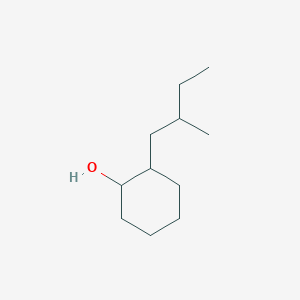

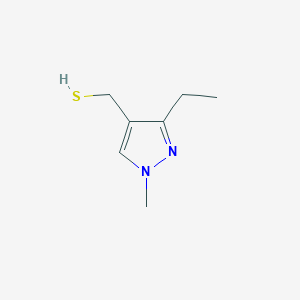
![Methyl 2-[(acetyloxy)(pyridin-2-yl)methyl]prop-2-enoate](/img/structure/B13306758.png)

